2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the phenol ring and a boronic ester group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated phenol derivative with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The phenol group can be reduced to form the corresponding hydroxy compound.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products:
Oxidation: 2,4-Difluoro-5-boronic acid phenol.
Reduction: 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the presence of fluorine atoms enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
Isopropenylboronic acid pinacol ester: Contains an isopropenyl group instead of the phenol ring, used in different types of chemical reactions.
Uniqueness: 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both fluorine atoms and the boronic ester group, which confer distinct reactivity and stability. This combination makes it a versatile compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C12H15BF2O3 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3 |
InChI Key |
BWFYQAKXOAWBDY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)O |
Origin of Product |
United States |
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